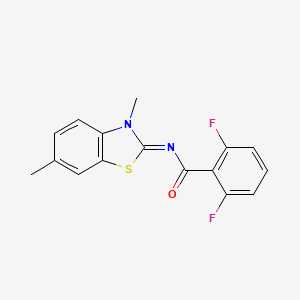

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds is usually carried out in a laboratory setting. The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of similar compounds is C23H27N3O3S2.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure.Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Benzothiazole Derivatives : Benzothiazole derivatives have been synthesized through the acylation of various substrates, including (1,3-dimethylbenzimidazol-2-ylidene)- and (3-methylbenzothiazol-2-ylidene)-acetonitriles, leading to compounds with potential applications in materials science and pharmacology. The detailed synthesis and structural confirmation via X-ray crystallography provide foundational knowledge for further application-specific modifications (Denisenko et al., 2011).

Antimicrobial Applications

Corrosion Inhibition by Benzothiazole Derivatives : Research on benzothiazole derivatives, including their synthesis and application as corrosion inhibitors for carbon steel in acidic environments, demonstrates their potential in industrial applications. Electrochemical methods confirmed these derivatives' effectiveness in providing stability and higher inhibition efficiencies, which could be leveraged in protecting metal infrastructures (Hu et al., 2016).

Photodynamic Therapy Applications

Zinc Phthalocyanine Derivatives for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiazole derivatives have shown high singlet oxygen quantum yields. These compounds have significant potential in photodynamic therapy for cancer treatment, highlighting their importance in medical research and application (Pişkin et al., 2020).

Anticancer Research

Benzothiazole Acylhydrazones as Anticancer Agents : The synthesis of new benzothiazole acylhydrazone compounds has been explored for their anticancer properties. Preliminary studies on various cancer cell lines revealed the significant antiproliferative activity of these compounds, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is usually studied in the context of its applications, such as in medicine or materials science.

Safety and Hazards

Properties

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-9-6-7-12-13(8-9)22-16(20(12)2)19-15(21)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPOCGHYSRATKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2614658.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)